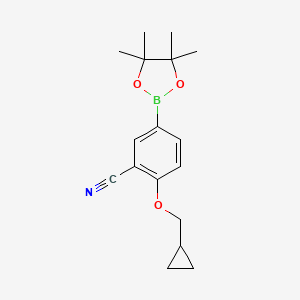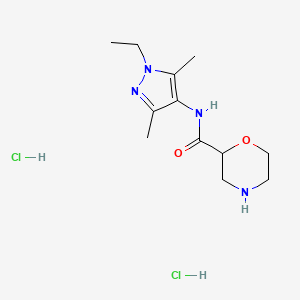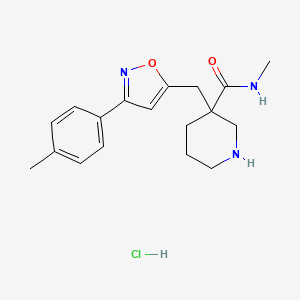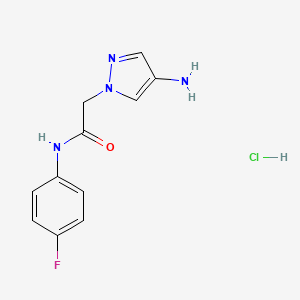![molecular formula C16H23Cl2N3O2 B1402483 5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride CAS No. 1452548-06-9](/img/structure/B1402483.png)
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Vue d'ensemble
Description
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, or 5-MPE-PPY-DHC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazole family, which is composed of heterocyclic compounds that contain both nitrogen and carbon atoms. It has been used in a variety of research fields, including biochemistry, physiology, and pharmacology, due to its unique chemical structure and properties. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Condensed Pyrazoles : Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates, structurally similar to the query compound, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield alkynyl-pyrazoles, which upon further cyclization produce various condensed pyrazoles, indicating the utility of these compounds in complex organic synthesis (Arbačiauskienė et al., 2011).
Preparation of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate : This compound, closely related to the query chemical, serves as an important intermediate in pesticide synthesis, specifically for chlorantraniliprole. An expedient route for its synthesis demonstrates the role of such compounds in agricultural chemistry (Yeming Ju, 2014).
Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, similar in structure to the query compound, has been treated with primary aliphatic amines under microwave-assisted conditions. This method efficiently produces carboxamides, indicating the compound's relevance in facilitating novel synthetic pathways (Milosevic et al., 2015).
Computational and Theoretical Studies
- Molecular Docking and Quantum Chemical Calculations : Derivatives of 1H-pyrazole, similar to the query compound, have been studied using DFT calculations and molecular docking. These studies explore the molecule's structure, spectroscopic data, and potential biological effects, highlighting its relevance in computational chemistry and drug design (Viji et al., 2020).
Miscellaneous Applications
Corrosion Inhibition : Pyrazoline derivatives, which can be synthesized from compounds like the query chemical, have shown potential in corrosion inhibition of mild steel in acidic environments. This application is significant in industrial chemistry, particularly in petroleum refining (Lgaz et al., 2020).
Synthesis of Auxin Analogues : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound structurally related to the query, has been used to synthesize auxin analogues. This indicates its potential application in the study of plant hormones and agriculture (Yue et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[2-(2-methoxyphenoxy)ethyl]-3-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c1-20-15-4-2-3-5-16(15)21-9-7-13-10-14(19-18-13)12-6-8-17-11-12;;/h2-5,10,12,17H,6-9,11H2,1H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSHVJMFZTLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2=CC(=NN2)C3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)

![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)


![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)

![1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402421.png)
![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)
